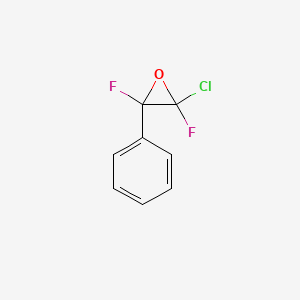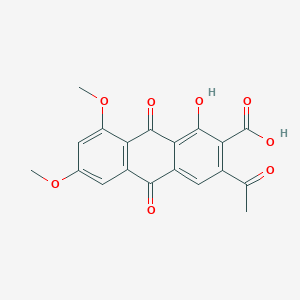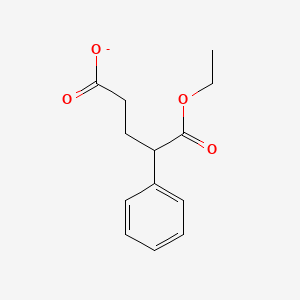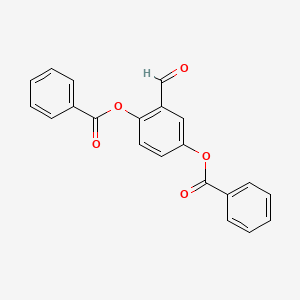
2-Formyl-1,4-phenylene dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1,4-phenylene dibenzoate: is an aromatic compound featuring a benzene ring substituted with a formyl group and two benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-1,4-phenylene dibenzoate typically involves the benzoylation of phenols and alcohols. One method includes the solid-phase benzoylation of phenols in a microwave reactor . The reaction conditions involve the use of benzoyl chloride and a suitable base, such as pyridine, under microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar benzoylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-formyl-1,4-phenylene dibenzoate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1,4-phenylene dibenzoate.
Reduction: 2-Hydroxymethyl-1,4-phenylene dibenzoate.
Substitution: 2-Nitro-1,4-phenylene dibenzoate or 2-Bromo-1,4-phenylene dibenzoate.
Scientific Research Applications
Chemistry: 2-Formyl-1,4-phenylene dibenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require aromatic building blocks.
Mechanism of Action
The mechanism of action of 2-formyl-1,4-phenylene dibenzoate involves its reactivity due to the presence of the formyl group and the aromatic ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Benzaldehyde: Contains a formyl group attached to a benzene ring but lacks the benzoate groups.
1,4-Diformylbenzene: Contains two formyl groups attached to a benzene ring.
1,4-Dibenzoatebenzene: Contains two benzoate groups attached to a benzene ring but lacks the formyl group.
Uniqueness: 2-Formyl-1,4-phenylene dibenzoate is unique due to the combination of a formyl group and two benzoate groups on the same benzene ring
Properties
CAS No. |
137871-27-3 |
|---|---|
Molecular Formula |
C21H14O5 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(4-benzoyloxy-3-formylphenyl) benzoate |
InChI |
InChI=1S/C21H14O5/c22-14-17-13-18(25-20(23)15-7-3-1-4-8-15)11-12-19(17)26-21(24)16-9-5-2-6-10-16/h1-14H |
InChI Key |
SRIFBMCSPSHVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



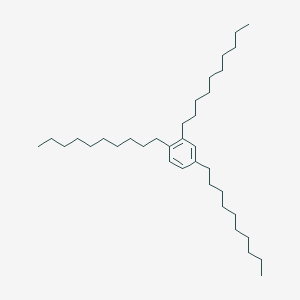

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
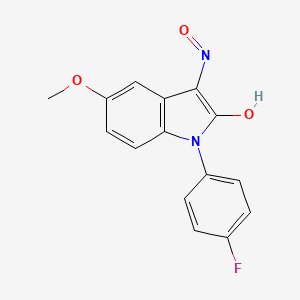
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
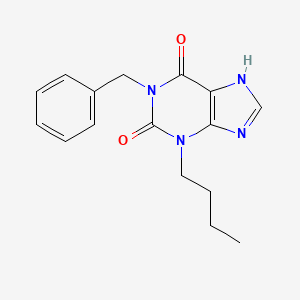
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
